molecular formula C27H30N2O4 B299792 Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate

Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate

Cat. No. B299792
M. Wt: 446.5 g/mol
InChI Key: WNTADFUMLWPGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate is a chemical compound that has gained significant attention in the field of scientific research. It is a carbamate derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and relieve pain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate is its potential use in the treatment of various diseases. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one of the limitations is its solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the study of benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to investigate its mechanism of action and to optimize its synthesis method to improve its bioavailability.
Conclusion:
In conclusion, benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate is a carbamate derivative that has shown promising results in scientific research. It has potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Its mechanism of action and biochemical and physiological effects require further investigation. With further research, this compound may become a valuable tool in the field of scientific research.

Synthesis Methods

Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate can be synthesized using various methods, including the reaction of benzyl chloroformate with 2-(2,6-dimethylphenoxy)ethylamine, followed by the reaction with 2-oxoethylamine. Another method involves the reaction of benzyl isocyanate with 2-(2,6-dimethylphenoxy)ethylamine, followed by the reaction with 2-oxoethylamine. These methods have been used to obtain high yields of the compound.

Scientific Research Applications

Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate has been extensively studied for its potential applications in scientific research. It has been shown to have antitumor activity, as well as anti-inflammatory and analgesic effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

Benzyl 1-benzyl-2-{[2-(2,6-dimethylphenoxy)ethyl]amino}-2-oxoethylcarbamate

Molecular Formula

C27H30N2O4

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl N-[1-[2-(2,6-dimethylphenoxy)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C27H30N2O4/c1-20-10-9-11-21(2)25(20)32-17-16-28-26(30)24(18-22-12-5-3-6-13-22)29-27(31)33-19-23-14-7-4-8-15-23/h3-15,24H,16-19H2,1-2H3,(H,28,30)(H,29,31)

InChI Key

WNTADFUMLWPGIM-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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